2-Furylmagnesium bromide
Overview
Description
2-Furylmagnesium bromide is an organic compound with the chemical formula C4H3BrMgO. It is a colorless to pale yellow liquid that is soluble in ether and other organic solvents. This compound is primarily used as a Grignard reagent in organic synthesis, where it plays a crucial role in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furylmagnesium bromide is typically prepared by reacting 2-furyl bromide with magnesium metal in an anhydrous environment. The reaction is usually carried out in ether or dichloromethane as the solvent at low temperatures . The general reaction scheme is as follows:
C4H3Br+Mg→C4H3BrMg
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Furylmagnesium bromide undergoes various types of reactions, including:
Substitution Reactions: It reacts with carbonyl compounds to form the corresponding alcohols or ethers.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted furans.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Scientific Research Applications
2-Furylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-furylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack of the carbon atom on the electrophilic carbonyl carbon. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
2-Furylmagnesium chloride: Similar in reactivity but with different solubility properties.
3-Methyl-2-furylmagnesium bromide: Similar structure but with a methyl group at the 3-position, affecting its reactivity.
Uniqueness: 2-Furylmagnesium bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its ability to react under mild conditions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;2H-furan-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUXNYBATXBBI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CO[C-]=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313064 | |
Record name | Bromo-2-furanylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98754-48-4 | |
Record name | Bromo-2-furanylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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